N-(5-bromo-2-formylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

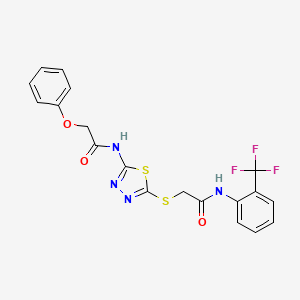

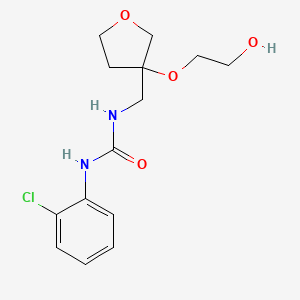

“N-(5-bromo-2-formylphenyl)acetamide” is a chemical compound with the CAS Number: 2137779-54-3 . It has a molecular weight of 242.07 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-(5-bromo-2-formylphenyl)acetamide” is1S/C9H8BrNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-(5-bromo-2-formylphenyl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 242.07 .科学的研究の応用

Metabolic and Enzymatic Pathways

N-(5-bromo-2-formylphenyl)acetamide, through its metabolites and derivatives, participates in various metabolic and enzymatic pathways. For instance, a study has shown that acetaminophen, after deacetylation to its primary amine, conjugates with arachidonic acid in the brain and spinal cord, forming potent TRPV1 agonists like N-arachidonoylphenolamine (AM404) (Högestätt et al., 2005). Furthermore, N-10-formyltetrahydrofolate dehydrogenase, an enzyme crucial for cellular functions, can covalently bind with acetaminophen, impacting its activity and potentially contributing to hepatotoxicity (Pumford et al., 1997).

Antimicrobial and Hemolytic Activities

The antimicrobial properties of N-(5-bromo-2-formylphenyl)acetamide derivatives have been explored in recent research. For example, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed significant antimicrobial activity against selected microbial species, indicating the potential for these compounds in biomedical applications (Gul et al., 2017).

Photocatalytic and Environmental Applications

The use of derivatives of N-(5-bromo-2-formylphenyl)acetamide in environmental applications, particularly in the degradation of pollutants, has been investigated. A study demonstrated the enhanced photocatalytic activity of graphene/titanium dioxide nanotubes in the removal of acetaminophen, a common pollutant, from water sources (Tao et al., 2015).

Antioxidant Properties

The antioxidant capacity of phenolic derivatives of N-(5-bromo-2-formylphenyl)acetamide, such as acetaminophen, salicylate, and 5-aminosalicylate, has been studied. These compounds have shown varying degrees of effectiveness in inhibiting lipid peroxidation and scavenging peroxyl radicals, contributing to their potential therapeutic uses (Dinis et al., 1994).

Chemical Synthesis and Kinetics

The chemical synthesis process of N-(2-hydroxyphenyl)acetamide, a derivative of N-(5-bromo-2-formylphenyl)acetamide, was optimized using immobilized lipase, indicating the potential for efficient synthesis of related compounds (Magadum & Yadav, 2018).

特性

IUPAC Name |

N-(5-bromo-2-formylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDVKQKTTGWVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-2-formylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)

![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)